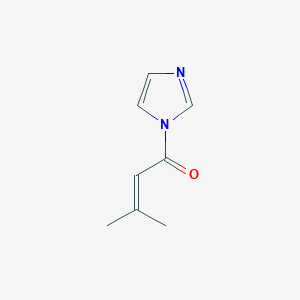
1-Imidazol-1-yl-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazol-1-yl-3-methylbut-2-en-1-one is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-Imidazol-1-yl-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another approach involves the reaction of glyoxal and ammonia, which forms the imidazole ring, followed by further functionalization to introduce the methylbutenone group .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
1-Imidazol-1-yl-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-Imidazol-1-yl-3-methylbut-2-en-1-one has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Imidazol-1-yl-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
1-Imidazol-1-yl-3-methylbut-2-en-1-one can be compared with other imidazole derivatives, such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antiviral properties.
2-Methylimidazole: Commonly used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability.
4,5-Diphenylimidazole: Utilized in the development of functional materials and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other imidazole derivatives.
Properties
CAS No. |
61985-22-6 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-imidazol-1-yl-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C8H10N2O/c1-7(2)5-8(11)10-4-3-9-6-10/h3-6H,1-2H3 |
InChI Key |
NPRCFJRDKXXYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1C=CN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















